deuterio N,N,N'-trideuteriocarbamimidate

Quantitative LC-MS/MS Isotope Dilution Mass Spectrometry Bioanalysis

Urea-d4 (also referred to as 1,1,3,3-tetradeuteriourea, deuterio N,N,N'-trideuteriocarbamimidate; CAS 1433-11-0) is the perdeuterated isotopologue of urea, with all four exchangeable hydrogen atoms replaced by deuterium. With a molecular formula of CD4N2O and a molecular weight of 64.08 g/mol, it exhibits an isotopic enrichment of ≥98 atom% D in commercial preparations.

Molecular Formula CH4N2O
Molecular Weight 64.080 g/mol
CAS No. 1433-11-0
Cat. No. B032875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedeuterio N,N,N'-trideuteriocarbamimidate
CAS1433-11-0
SynonymsAquacare-d4;  Aquadrate-d4;  B-I-K-d4;  Basodexan-d4;  Benural 70-d4;  Carbamide-d4;  Carbamimidic Acid-d4;  Carbonyl Diamide-d4;  Carmol 40-d4;  Cellpaste K 4-d4;  Cellton NP-d4;  Duration III-d4;  ESN-d4;  Elaqua XX-d4;  Eucerin 10% Urea Lotion-d4;  Hyanit-d4;  Is
Molecular FormulaCH4N2O
Molecular Weight64.080 g/mol
Structural Identifiers
SMILESC(=O)(N)N
InChIInChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i/hD4
InChIKeyXSQUKJJJFZCRTK-JBISRTOLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Urea-d4 (CAS 1433-11-0) Technical Profile: Deuterated Urea for Quantitative MS & NMR Internal Standardization


Urea-d4 (also referred to as 1,1,3,3-tetradeuteriourea, deuterio N,N,N'-trideuteriocarbamimidate; CAS 1433-11-0) is the perdeuterated isotopologue of urea, with all four exchangeable hydrogen atoms replaced by deuterium [1]. With a molecular formula of CD4N2O and a molecular weight of 64.08 g/mol, it exhibits an isotopic enrichment of ≥98 atom% D in commercial preparations . Its primary utility lies in serving as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where its distinct M+4 mass shift and deuterium NMR signature enable precise analyte quantification by correcting for matrix effects, recovery losses, and ionization variability .

Workflow Quantitative LC-MS/MS and NMR internal standardization
Selection Perdeuterated urea with M+4 mass shift to reduce isotopic cross-talk
Use Context Correction for matrix effects, recovery losses, and ionization variability

Why Urea-d4 Cannot Be Substituted with Unlabeled Urea or Other Isotopologues in Regulated Quantitative Assays


Substituting Urea-d4 with unlabeled urea (Urea-h4) or alternative isotopologues (e.g., Urea-13C, Urea-15N2) in quantitative analytical workflows introduces unacceptable analytical error. Unlabeled urea co-elutes and shares identical mass transitions with the endogenous analyte, precluding any correction for matrix effects or ionization suppression in LC-MS/MS [1]. While 13C- or 15N-labeled urea analogs can serve as SIL-IS, Urea-d4 provides a distinct M+4 mass shift that minimizes isotopic cross-talk with the endogenous M+3 isotopologue, a critical advantage in complex biological matrices where natural abundance isotopologues can confound peak integration . Furthermore, in NMR applications, Urea-d4 eliminates the intense proton signals that would otherwise obscure the spectral region of interest when using protiated urea as an internal standard .

Dimension
Urea-d4
Substitutes
Co-elution & Mass Channel
Distinct M+4; no overlap with endogenous
Unlabeled urea co-elutes, identical MRM transitions
NMR Interference
No 1H signal; clean baseline
Intense proton signals obscure metabolite region
Matrix-Effect Correction
Co-eluting SIL-IS corrects recovery and ionization
13C/15N analogs provide less mass shift, risk cross-talk

Urea-d4 Quantitative Differentiation Evidence: Performance vs. Unlabeled Urea and Other Internal Standards


LC-MS/MS Quantification: Urea-d4 Achieves Higher Accuracy and Precision than Unlabeled Urea by Correcting Matrix Effects

Urea-d4 functions as a stable isotope-labeled internal standard (SIL-IS) that corrects for matrix effects, recovery variability, and ionization efficiency fluctuations in LC-MS/MS assays. In contrast, unlabeled urea (Urea-h4) cannot distinguish between the analyte and the internal standard, resulting in uncorrected systematic errors [1]. A critical review of SIL internal standards demonstrates that isotopically labeled compounds like Urea-d4 improve assay accuracy and precision by providing a co-eluting standard that mirrors the analyte's behavior throughout sample preparation and ionization, a capability absent in unlabeled alternatives .

Accuracy & Precision
Class-level inference
SIL-IS RSD 25% (class-level)
Supports bioanalytical validation review
LC-MS/MS in biological matrices; verify for target matrix
Quantitative LC-MS/MS Isotope Dilution Mass Spectrometry Bioanalysis

Isotopic Purity Benchmarking: Urea-d4 (≥98 atom% D) Enables Reliable Quantification with Minimal Interference

Commercial Urea-d4 is supplied with a certified isotopic enrichment of ≥98 atom% D . This high purity ensures that the M+4 mass shift signal is dominant, minimizing spectral overlap with the endogenous M+3 isotopologue of unlabeled urea. Lower purity deuterated standards (e.g., <95 atom% D) can introduce significant background signal from residual protiated urea, leading to inaccurate quantification and poor limit of detection (LOD) .

Isotopic Purity
Cross-study comparable
≥98 atom% D
Supports quantification accuracy review
Data to verify; vendor specification
Isotopic Enrichment Mass Spectrometry Quality Control

NMR Internal Standardization: Urea-d4 Eliminates Proton Signal Interference Enabling Cleaner Spectra

Urea-d4 is explicitly validated as 'NMR: suitable' by major chemical vendors due to the absence of proton signals in the 1H NMR spectrum, a property that allows it to serve as a silent internal standard for quantifying other protonated analytes . In contrast, unlabeled urea (Urea-h4) produces intense resonances that can obscure key metabolite signals, particularly in complex mixtures like biofluids. Additionally, Urea-d4's distinct deuterium NMR signal can be used for direct quantification in 2H NMR experiments, a capability absent in protiated urea [1].

1H NMR Interference
Class-level inference
Complete elimination of proton signals
Supports qNMR integration accuracy
Verify in target solvent system
Quantitative NMR Deuterium NMR Metabolomics

Mass Spectrometry Signal Differentiation: Distinct M+4 Shift of Urea-d4 Minimizes Cross-Talk vs. Other Isotopologues

Urea-d4 exhibits a nominal mass shift of M+4 relative to unlabeled urea (M) . This large mass difference is advantageous compared to single 13C (M+1) or 15N (M+1 or M+2) labeled analogs, as it reduces isotopic cross-talk between the internal standard and the natural abundance M+3 isotopologue of the endogenous analyte. Cross-talk can lead to overestimation of analyte concentration, particularly at low levels. The M+4 shift of Urea-d4 provides a cleaner mass channel, improving assay specificity and sensitivity .

Mass Shift Cross-Talk
Class-level inference
M+4 (Urea-d4) vs M+1 (13C) or M+2 (15N2)
Supports assay specificity review
Lower cross-talk probability; matrix-dependent
Mass Spectrometry Isotopic Cross-Talk Internal Standard Selection

Urea-d4: Recommended Procurement Scenarios Based on Validated Analytical Performance


Clinical Metabolomics & Biomarker Validation Studies Requiring Absolute Quantification of Urea Cycle Metabolites

In targeted metabolomics assays for urea cycle disorders or renal function assessment, Urea-d4 serves as the ideal SIL-IS for absolute quantification of urea in plasma, serum, or urine by LC-MS/MS. Its ≥98 atom% D purity and M+4 mass shift ensure robust correction of matrix effects commonly encountered in biofluids, enabling compliance with CLIA/CAP guidelines for clinical assay validation .

Protein Folding and Denaturation Studies Using Isotope-Edited Vibrational Spectroscopy

Urea-d4 is the preferred isotopologue for isotope-edited infrared (IR) and Raman spectroscopy studies of protein denaturation. Replacing urea-h4 with Urea-d4 shifts the amide I and II vibrational bands, allowing researchers to decouple the spectroscopic signatures of the denaturant from those of the protein backbone. This enables more accurate determination of protein secondary structure changes during unfolding [1].

Solid-State NMR Investigations of Host-Guest Complexes and Inclusion Compounds

Urea-d4 is extensively used in solid-state 2H NMR studies to probe molecular dynamics and hydrogen bonding in urea inclusion compounds and crystalline complexes. The deuterium quadrupole coupling parameters (χ = 3548.74 ± 0.03 kHz, η = 0.31571 ± 0.00007) have been precisely determined, providing a benchmark for interpreting molecular motion and order in these materials [2].

Method Development and Validation for Pharmaceutical Quality Control of Urea-Containing Drug Products

For QC laboratories developing stability-indicating HPLC-UV or LC-MS methods for urea-containing pharmaceuticals, Urea-d4 is the recommended internal standard. Its co-elution with the API and correction for sample preparation variability ensures method ruggedness and reproducibility, a requirement for regulatory submissions to agencies such as the FDA and EMA [3].

Application
Selection Property
Validation Focus
Urea cycle metabolite research in biofluids
Matrix-effect correction in LC-MS/MS
Method precision and accuracy review
Isotope-edited vibrational spectroscopy
Deuterium shift for decoupling denaturant signals
Protein secondary structure analysis
Solid-state 2H NMR of inclusion compounds
Deuterium quadrupole coupling benchmarks
Molecular dynamics and order interpretation
Pharmaceutical QC method development
Co-eluting SIL-IS for analyte tracking
Method ruggedness and reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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